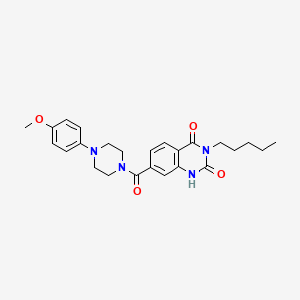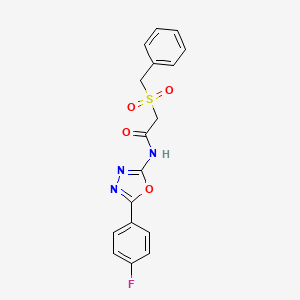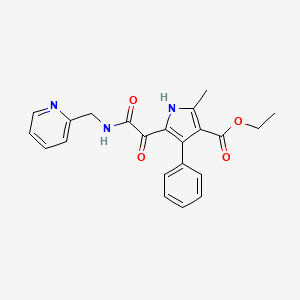![molecular formula C16H23N5O B3006959 3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2200394-68-7](/img/structure/B3006959.png)
3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Pyridines are six-membered heterocyclic compounds with one nitrogen atom and five carbon atoms. They are commonly used in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,3-dicarbonyl compound with ammonia or an ammonium salt.Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . Pyridines have a six-membered ring with one nitrogen atom and five carbon atoms.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, including N-alkylation, N-arylation, and various cycloaddition reactions . Pyridines can undergo electrophilic substitution reactions, nucleophilic substitution reactions, and metalation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 3-methyl-1H-1,2,4-triazol-5-amine, a related compound, has a molecular weight of 98.106 Da .Scientific Research Applications
- Application : Researchers have synthesized MOFs using 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid as a flexible ligand. These MOFs exhibit unique properties due to the ligand’s structure .
- Application : Some derivatives of 1,2,4-triazole, including those linked to a 5-mercapto-1,3,4-oxadiazole ring via a methylene linkage, have shown promising antimicrobial activity .
- Application : 1,2,4-triazole hybrids, including our compound, were tested against tumor cell lines (MCF-7 and HCT-116). They exhibited varying cytotoxic activities, with IC50 values in the micromolar range .
- Application : Our compound forms metal complexes (e.g., ZnL2, CdL2, CoL2, and NiL2) with interesting structures and properties. These complexes can be explored for diverse applications .
Metal-Organic Frameworks (MOFs)
Antimicrobial Agents
Cytotoxicity Studies
Coordination Chemistry
Mechanism of Action
Target of Action
It is known that compounds containing a 1,2,4-triazole ring, such as this one, often target enzymes involved in the biosynthesis of sterols, particularly the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to interact with their targets by inhibiting the enzyme activity, thereby disrupting the biosynthesis of essential sterols . This results in changes at the cellular level, affecting the integrity and function of cell membranes.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway, given its structural similarity to other 1,2,4-triazole derivatives . By inhibiting key enzymes in this pathway, it can disrupt the production of essential sterols, leading to downstream effects such as altered cell membrane function and potential cell death.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13-4-3-7-17-16(13)22-11-14-5-8-21(9-6-14)10-15-19-18-12-20(15)2/h3-4,7,12,14H,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDATXJRSUNAWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3006880.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)
![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)